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Compound of Interest

Compound Name: 3-(Propan-2-yl)azetidine

CAS No.: 1423116-93-1

Cat. No.: B2910699

Get Quote

Executive Summary & Compound Profile
3-(Propan-2-yl)azetidine is a constrained, four-membered nitrogen heterocycle substituted at

the C3 position. Unlike planar aromatic rings, this scaffold introduces specific 3D vectors

(puckering) and lowers molecular planarity, a key parameter in modern fragment-based drug

design (FBDD).

Property Data

IUPAC Name 3-(Propan-2-yl)azetidine

Common Name 3-Isopropylazetidine

Formula C₆H₁₃N

MW 99.18 g/mol

CAS (HCl salt) 1423024-42-3

CAS (Free base) N/A (Often prepared in situ)

Boiling Point ~125–130 °C (Predicted, Free Base)
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Mass Spectrometry (MS) Profiling
Objective: Confirmation of molecular weight and substructure analysis via fragmentation logic.

Ionization & Molecular Ion[1]
Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).

Observed Ion (ESI):[M+H]⁺ = 100.18 m/z.

Note: As a secondary amine, the nitrogen readily protonates. In high-resolution MS

(HRMS), expect m/z 100.1126 (calc).

Observed Ion (EI):M⁺• = 99 m/z.

Diagnostic Fragmentation Pathways (EI/CID)
Azetidines undergo characteristic ring-opening and side-chain cleavages.

Fragment (m/z) Loss Mechanism

99 M⁺
Parent ion (weak in EI due to

ring strain).

84 M - 15

Loss of Methyl (•CH₃):

Cleavage from the isopropyl

group.

56 M - 43

Loss of Isopropyl (•C₃H₇):

Cleavage of the C3-side chain

bond.

70/71 Ring Opening

Retro-[2+2] Cycloaddition:

Characteristic of azetidines,

often yielding ethylene and

imine fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: Validation of the 4-membered ring integrity and the isopropyl substituent

connectivity.

¹H NMR Analysis (400 MHz, CDCl₃)
Context: The spectrum is dominated by the symmetry of the azetidine ring. Note that in the HCl

salt (D₂O/DMSO-d₆), chemical shifts for α-protons (H2/H4) will shift downfield by ~0.5–1.0 ppm

due to the ammonium cation.

Anticipated Chemical Shifts (Free Base):
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Position Type δ (ppm)
Multiplicit
y

Integratio
n

Coupling
(J)

Assignme
nt Logic

H-2, H-4 CH₂ 3.45 – 3.65
Triplet (t)

or dd
4H J ≈ 7–8 Hz

α-to-

Nitrogen.

Deshielded

.

Equivalenc

e indicates

symmetry.

H-3 CH 2.20 – 2.40
Multiplet

(m)
1H -

Bridgehead

methine.

Couples to

H2/H4 and

Isopropyl-

CH.

H-1' CH 1.50 – 1.70 Octet/m 1H J ≈ 6.8 Hz
Isopropyl

methine.

H-2' CH₃ 0.85 – 0.95 Doublet (d) 6H J ≈ 6.8 Hz

Isopropyl

methyls.

Distinctive

high-field

signal.

N-H NH 1.8 – 2.5
Broad (br

s)
1H -

Exchangea

ble. Shift

varies with

concentrati

on/solvent.

Critical Validation Check (Self-Validating Protocol):

Symmetry Test: If the H2 and H4 protons appear as complex multiplets rather than a

simplified triplet/dd, the ring may be locked in a puckered conformation (slow inversion) or

the sample contains a chiral impurity breaking symmetry.
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COSY Correlation:

Crosspeak A: H-2' (0.9 ppm) ↔ H-1' (1.6 ppm).

Crosspeak B: H-1' (1.6 ppm) ↔ H-3 (2.3 ppm).

Crosspeak C: H-3 (2.3 ppm) ↔ H-2/H-4 (3.5 ppm).

Pass Criteria: An unbroken chain of coupling from the methyl terminus to the ring nitrogen

α-protons.

¹³C NMR Analysis (100 MHz, CDCl₃)
C-2, C-4 (Ring):~54–56 ppm. (Diagnostic secondary carbon).

C-3 (Ring):~35–40 ppm. (Tertiary carbon, shielded relative to C2/4).

C-1' (Isopropyl CH):~30–32 ppm.

C-2' (Isopropyl CH₃):~19–21 ppm.

Infrared (IR) Spectroscopy
Objective: Identification of functional groups and ring strain.[1]

N-H Stretch:3250–3400 cm⁻¹.

Free Base:[2] Weak/Medium broad band (secondary amine).

HCl Salt: Broad, strong absorption extending to 2500 cm⁻¹ (ammonium).

C-H Stretch (sp³):2850–2960 cm⁻¹. Strong bands corresponding to the isopropyl methyls

and ring methylenes.

Ring Strain Fingerprint:900–1000 cm⁻¹.

Azetidines exhibit a characteristic "ring breathing" mode in this region, distinct from acyclic

amines.
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C-N Stretch:1100–1250 cm⁻¹.

Experimental Protocols
Sample Preparation for NMR (HCl Salt to Free Base)
Rationale: Most commercial samples are supplied as the stable HCl salt. Analyzing the salt

directly in CDCl₃ often results in poor solubility or broadened peaks.

Suspend: Place 10 mg of 3-isopropylazetidine HCl in a 2 mL vial.

Basify: Add 0.5 mL of 1M NaOH or saturated NaHCO₃.

Extract: Add 0.6 mL of CDCl₃. Shake vigorously for 30 seconds.

Separate: Allow layers to separate. The free base will partition into the bottom CDCl₃ layer.

Dry: Carefully pipette the bottom layer through a small plug of anhydrous K₂CO₃ (to remove

water) directly into the NMR tube.

Warning: Azetidines can be volatile. Avoid prolonged evaporation or heating.

Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure of 3-

isopropylazetidine using the data above.
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Unknown Sample
(Suspected 3-iPr-Azetidine)

Step 1: Mass Spec (ESI+)

Is [M+H]+ = 100?

Step 2: 1H NMR (CDCl3)

Yes

Reject Structure
(Check for Ring Opening)

NoDoublet at ~0.9 ppm (6H)?

Triplet/m at ~3.5 ppm (4H)?

Yes

No

Step 3: COSY Correlations
(Me -> CH -> Ring CH -> Ring CH2)

Yes No

Structure Confirmed

Click to download full resolution via product page

Figure 1: Decision tree for the structural validation of 3-isopropylazetidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/12148785
https://www.tandfonline.com/doi/abs/10.1080/00268978100101461
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-14-164-S1.pdf
https://www.mdpi.com/2624-8549/7/5/162
https://www.benchchem.com/product/b2910699?utm_src=pdf-custom-synthesis#bc-rfq
https://www.ajchem-a.com/article_228222_4cb48758a55f8faa6e8b3b34800cc239.pdf
https://www.researchgate.net/publication/256768879_High_resolution_Fourier_transform_infrared_spectra_and_analysis_of_the_n14_n15_and_n16_bands_of_azetidine
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-14-164-S1.pdf
https://www.mdpi.com/2624-8549/7/5/162
https://www.benchchem.com/product/b2910699/docs#technical-guide-spectroscopic-profiling-of-3-propan-2-yl-azetidine
https://www.benchchem.com/product/b2910699/docs#technical-guide-spectroscopic-profiling-of-3-propan-2-yl-azetidine
https://www.benchchem.com/product/b2910699/docs#technical-guide-spectroscopic-profiling-of-3-propan-2-yl-azetidine
https://www.benchchem.com/product/b2910699/docs#technical-guide-spectroscopic-profiling-of-3-propan-2-yl-azetidine
https://www.benchchem.com/product/b2910699?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2910699?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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